Regiospecific Intermediate Requirement in Nifekalant Hydrochloride Synthesis
The synthesis of Nifekalant hydrochloride—a class III antiarrhythmic agent—exclusively employs the para-nitrophenylpropanoic acid scaffold. The key intermediate N-(2-hydroxyethyl)-N-[3-(4-nitrophenyl)propyl]amine is constructed from 3-(4-nitrophenyl)propanol, which is obtained by reduction of 3-(4-nitrophenyl)propanoic acid or its derivatives . The meta (3-nitro) and ortho (2-nitro) isomers cannot yield the pharmacophoric 4-nitrophenylpropylamine backbone required by the drug's structure–activity relationship [1]. This constitutes an absolute, non-negotiable regiochemical requirement for any laboratory or manufacturer engaged in Nifekalant production.
| Evidence Dimension | Regiochemical suitability for Nifekalant intermediate synthesis |
|---|---|
| Target Compound Data | 4-Nitro (para) isomer: Explicitly required and utilized in patented Nifekalant synthetic routes (JPH08157434A; EP 0369627) |
| Comparator Or Baseline | 3-Nitro (meta) and 2-nitro (ortho) isomers: Not suitable; absence of the para-nitro arrangement prevents formation of the drug's propylamine side chain [1] |
| Quantified Difference | Binary (applicable vs. not applicable); impact on synthesis: 100% critical |
| Conditions | Synthetic route as described in JPH08157434A and YaoZhi Drug Synthesis Database |
Why This Matters
For a procurement decision targeting Nifekalant intermediate supply, the para isomer is the sole viable choice; selecting the meta or ortho isomer would halt the synthetic sequence entirely.
- [1] YaoZhi Drug Synthesis Database. Nifekalant hydrochloride (MS-551, Shinbit). Synthetic route requiring 3-(4-nitrophenyl)propanol derived from para-nitrophenylpropanoic acid. URL: https://data.yaozh.com/hhw/detail?id=120654&type=ywfzk View Source
